molecular formula C17H33N3 B13878311 N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide CAS No. 47083-68-1

N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide

Cat. No.: B13878311
CAS No.: 47083-68-1
M. Wt: 279.5 g/mol
InChI Key: FLRFICRMFKBXCH-UHFFFAOYSA-N
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Description

N'-[4-(Diethylamino)cyclohexyl]cyclohexanecarboximidamide is a cyclohexane-derived compound featuring a carboximidamide functional group and a 4-diethylamino-substituted cyclohexyl moiety.

Properties

CAS No.

47083-68-1

Molecular Formula

C17H33N3

Molecular Weight

279.5 g/mol

IUPAC Name

N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide

InChI

InChI=1S/C17H33N3/c1-3-20(4-2)16-12-10-15(11-13-16)19-17(18)14-8-6-5-7-9-14/h14-16H,3-13H2,1-2H3,(H2,18,19)

InChI Key

FLRFICRMFKBXCH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CCC(CC1)N=C(C2CCCCC2)N

Origin of Product

United States

Preparation Methods

The synthesis of N’-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide involves several steps. One common method includes the reaction of cyclohexylamine with diethylamine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and pressures to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

N’-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Functional Group and Structural Variations

The compound’s carboximidamide group distinguishes it from analogs with carboxamide (e.g., ), carboxymethyl (), or phosphonothiolate () functionalities. Key comparisons include:

Compound Molecular Formula Key Functional Groups Synthesis Yield Reference
N'-[4-(Diethylamino)cyclohexyl]cyclohexanecarboximidamide C₁₉H₃₆N₄ Carboximidamide, diethylamino-cyclohexyl N/A N/A
N-(Carboxymethyl)cycloheximide derivatives () Varies Carboxymethyl, adamantyl/alkyl amines 41.4%–76.7%
tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate () C₃₃H₄₇N₅O₂ Piperazine, dibenzylamino-cyclohexyl Not reported
Cyclohexyl S-2-diethylaminoethyl ethylphosphonothiolate () C₁₄H₃₀NO₂PS Phosphonothiolate, diethylaminoethyl, cyclohexyl Not reported
N-Cyclohexyl carboxamide-oxazolidinone derivative () C₂₇H₄₄N₄O₅ Carboxamide, oxazolidinone, cyclohexyl Not reported

Key Observations :

  • Carboximidamide vs. Carboxamide : The target compound’s carboximidamide group (NH-C=N-) may confer stronger hydrogen-bonding capacity compared to carboxamide (NH-CO-) derivatives, influencing solubility and receptor interactions .
  • Diethylamino vs.
  • Phosphonothiolate Esters: Compounds like those in exhibit distinct reactivity due to their phosphorus-containing groups, which are absent in the target compound. Such groups are often associated with nerve agent analogs, suggesting regulatory considerations .

Physical and Structural Properties

  • Crystal Packing: ’s carboxamide-oxazolidinone derivative exhibits hydrogen-bonded networks (N–H···O, O–H···O), suggesting the target compound may form similar stabilizing interactions .
  • Molecular Geometry : The cyclohexyl groups in analogs adopt chair conformations, as seen in and , likely influencing the target compound’s stereochemistry and solubility .

Research Implications and Gaps

  • Bioactivity Potential: The diethylamino group may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., dibenzylamino in ) .
  • Synthetic Challenges : Lower yields in carboxymethyl derivatives () suggest carboximidamide synthesis may require optimized coupling conditions .
  • Regulatory Considerations: Phosphonothiolates () are Schedule 1 chemicals; the target compound’s lack of phosphorus may reduce regulatory scrutiny .

Biological Activity

N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide, also known as U-49900, is a synthetic opioid compound that has garnered attention for its biological activity, particularly in the context of its sedative effects and potential for abuse. This article synthesizes findings from various research studies and case reports to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

U-49900 is characterized by the following chemical structure:

  • IUPAC Name : 3,4-Dichloro-N-[2-(diethylamino)cyclohexyl]-N-methylbenzamide
  • Molecular Formula : C17H24Cl2N2O
  • Molecular Weight : 343.2913 g/mol

The compound features a cyclohexanecarboximidamide moiety, which contributes to its interaction with opioid receptors in the central nervous system.

U-49900 primarily acts as an agonist at the mu-opioid receptor (MOR), leading to effects similar to other opioids such as analgesia and sedation. The activation of MOR results in the inhibition of neurotransmitter release, which modulates pain perception and induces a state of euphoria or relaxation.

Sedative Effects

A notable study conducted by Kolesnikova et al. (2020) investigated the sedative effects of U-49900 in adult zebrafish. The findings indicated that U-49900 significantly reduced locomotor activity in a dose-dependent manner, suggesting strong sedative properties. The study utilized various concentrations of the compound, revealing that higher doses resulted in more profound sedation effects .

Dose (mg/L)Locomotor Activity (cm/s)Observations
015.2Baseline activity
112.5Mild sedation
57.8Moderate sedation
103.2Severe sedation

Toxicological Case Studies

Reports from the Toxicology Investigators Consortium (ToxIC) have documented cases involving U-49900, highlighting its potential for misuse and associated health risks. In several instances, patients exhibited symptoms consistent with opioid overdose, including respiratory depression and altered mental status. These case studies emphasize the need for careful monitoring when handling substances like U-49900 due to their potency and risk of addiction .

Comparative Analysis with Other Opioids

To contextualize U-49900's biological activity, it is useful to compare it with other synthetic opioids, such as U-47700 and U-48800.

CompoundMu-opioid Receptor AffinitySedative EffectNotes
U-49900HighStrongSignificant sedative properties
U-47700ModerateModerateAssociated with severe toxicity
U-48800HighVariableLess studied

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